![molecular formula C17H20ClNO3 B10796600 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B10796600.png)
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol is an organic compound that features a phenolic structure with two methoxy groups and a chlorophenyl ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and 2-(4-chlorophenyl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The 2-(4-chlorophenyl)ethylamine is added to a solution of 2,6-dimethoxyphenol in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol: Unique due to its specific substitution pattern and potential biological activity.
2,6-Dimethoxyphenol: Lacks the chlorophenyl ethylamine moiety, resulting in different chemical and biological properties.
4-Chlorophenethylamine: Does not contain the phenolic and methoxy groups, leading to distinct reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
4-[[2-(4-chlorophenyl)ethylamino]methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-21-15-9-13(10-16(22-2)17(15)20)11-19-8-7-12-3-5-14(18)6-4-12/h3-6,9-10,19-20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRIOBWBSBXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
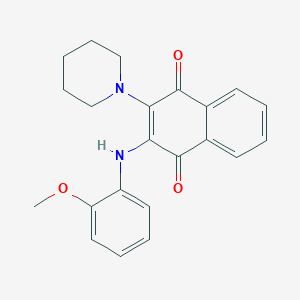
![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796523.png)
![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)


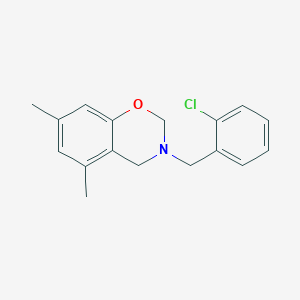
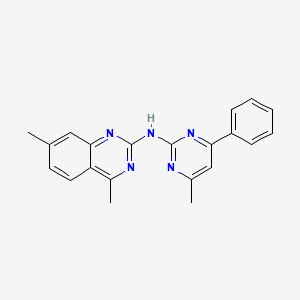
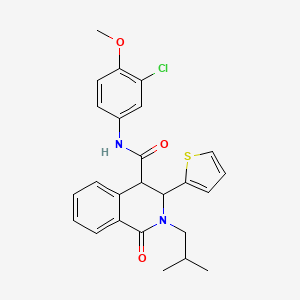
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)
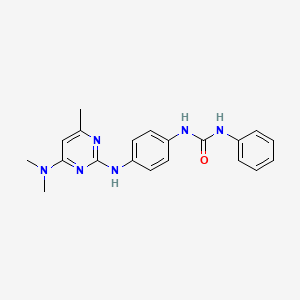

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B10796612.png)
![1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796617.png)
![2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796625.png)
